![molecular formula C17H25NO6S B2356110 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide CAS No. 898413-41-7](/img/structure/B2356110.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Potassium Channel Activators
This compound has been used in the discovery and characterization of a series of G protein-gated inwardly-rectifying potassium (GIRK) channel activators . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells. This makes the compound potentially useful in the development of treatments for conditions related to these channels.
Drug Development
The unique structure of this compound enables diverse applications, ranging from drug development to material synthesis. Its potential in drug development is significant, particularly in the creation of new treatments for various diseases.
Pesticides and Antioxidants
Metal salts of heterocyclic dithiocarbamates (DTC), such as potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, are of potential interest in applications such as pesticides and antioxidants . This compound could therefore play a role in the development of new pesticides and antioxidants.
Synthesis Optimization
The compound has been used in studies aimed at optimizing the synthesis of certain salts . These studies are crucial in improving the efficiency and effectiveness of chemical synthesis processes.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide can lead to changes in cell excitability. This can have various effects at the molecular and cellular levels, depending on the specific physiological context .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6S/c1-4-22-14-9-12(10-15(23-5-2)16(14)24-6-3)17(19)18-13-7-8-25(20,21)11-13/h9-10,13H,4-8,11H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCRBJIOJCHHTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCS(=O)(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxybenzamide |
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